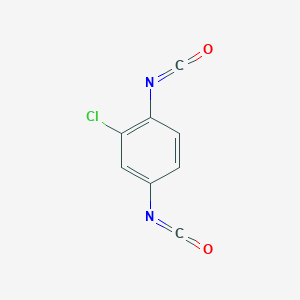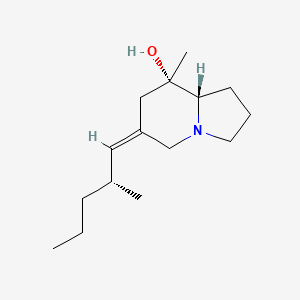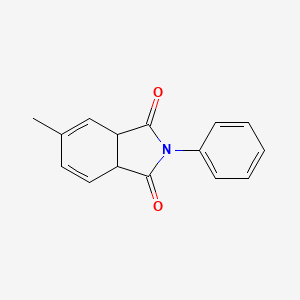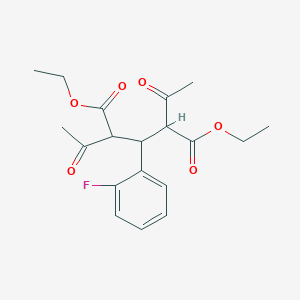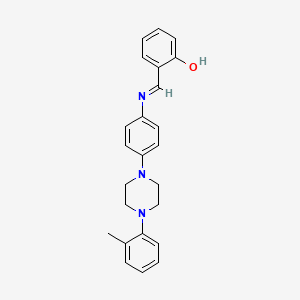
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is a complex organic compound known for its unique structure and diverse applications. This compound features a phenol group, a piperazine ring, and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound shares a similar phenol group but differs in its methoxy and methoxymethyl substitutions.
2-{[(4-methylphenyl)amino]methyl}phenol: This compound features a similar phenol group and methylphenyl substitution but lacks the piperazine ring.
Uniqueness
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is unique due to its combination of a phenol group, a piperazine ring, and a methylphenyl group. This unique structure contributes to its diverse range of chemical reactions and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73518-63-5 |
|---|---|
Molekularformel |
C24H25N3O |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-[[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O/c1-19-6-2-4-8-23(19)27-16-14-26(15-17-27)22-12-10-21(11-13-22)25-18-20-7-3-5-9-24(20)28/h2-13,18,28H,14-17H2,1H3 |
InChI-Schlüssel |
XWQKXHTXLKWLSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


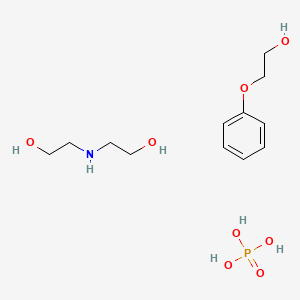
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
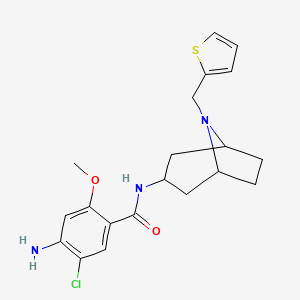
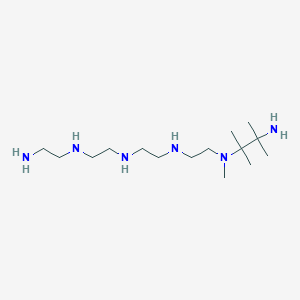



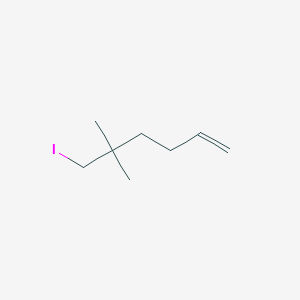
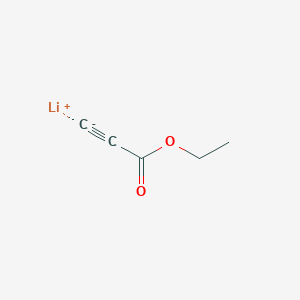
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
